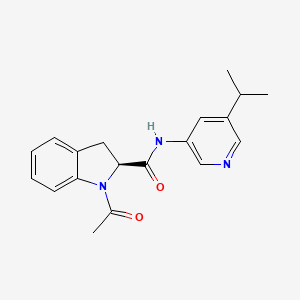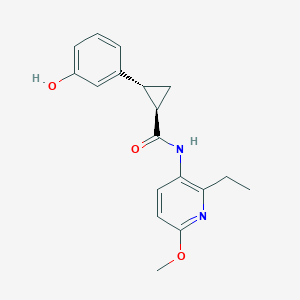
(2S)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of indole, which is a heterocyclic compound that is widely found in nature. The synthesis of this compound has been achieved through various methods, and it has been shown to have promising results in various research studies.
Mechanism of Action
The mechanism of action of ((2S)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide involves its selective binding to the dopamine D3 receptor. This binding leads to the activation of downstream signaling pathways that regulate dopamine neurotransmission. This mechanism of action has been shown to have potential therapeutic benefits in the treatment of various neurological disorders.
Biochemical and physiological effects:
(this compound)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide has been shown to have various biochemical and physiological effects. One of the most significant effects is its ability to selectively bind to the dopamine D3 receptor. This binding leads to the activation of downstream signaling pathways that regulate dopamine neurotransmission. This has potential therapeutic benefits in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using ((2S)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide in lab experiments is its selective affinity for the dopamine D3 receptor. This makes it a potential candidate for the development of new drugs for the treatment of various neurological disorders. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be further investigated.
Future Directions
There are several future directions for the research on ((2S)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide. One of the most promising directions is the development of new drugs for the treatment of various neurological disorders. Another direction is the investigation of the potential side effects and toxicity of this compound. Further research is also needed to understand the mechanism of action of this compound and its potential applications in other scientific research fields.
Synthesis Methods
The synthesis of ((2S)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide has been achieved through several methods. One of the most common methods involves the reaction of 2-acetylindole with 3-amino-5-isopropylpyridine in the presence of a reducing agent such as sodium borohydride. This method has been shown to yield the desired compound in good yields and high purity.
Scientific Research Applications
((2S)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide has potential applications in various scientific research fields. One of the most promising applications is in the field of neuroscience. This compound has been shown to have a selective affinity for the dopamine D3 receptor, which is a G protein-coupled receptor that is involved in the regulation of dopamine neurotransmission. This makes (this compound)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide a potential candidate for the development of new drugs for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
(2S)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-12(2)15-8-16(11-20-10-15)21-19(24)18-9-14-6-4-5-7-17(14)22(18)13(3)23/h4-8,10-12,18H,9H2,1-3H3,(H,21,24)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJUPVFOCAYAPK-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CN=C1)NC(=O)C2CC3=CC=CC=C3N2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CN=C1)NC(=O)[C@@H]2CC3=CC=CC=C3N2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,6aR)-2-(4-methyl-3-pyrrol-1-ylbenzoyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B7350456.png)
![(3aR,6aR)-2-(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B7350457.png)
![(3aR,6aR)-2-(6-propan-2-yl-1H-indole-2-carbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B7350458.png)
![(3aR,6aR)-2-[2-(2-oxo-1H-quinolin-3-yl)acetyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B7350464.png)
![1-[(3aR,6aR)-3a-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B7350468.png)
![1-[(3aR,6aR)-3a-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-[cyclobutyl(methyl)amino]ethanone](/img/structure/B7350476.png)
![1-[(3aR,6aR)-3a-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3,3-difluoro-2,2-dimethylpropan-1-one](/img/structure/B7350484.png)
![1-[(3aR,6aR)-3a-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-ethyl-2-(hydroxymethyl)butan-1-one](/img/structure/B7350487.png)
![1-[(3aR,6aR)-3a-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-propylpentan-1-one](/img/structure/B7350495.png)
![(1R,3S)-3-[3-(trifluoromethyl)pyrrolidine-1-carbonyl]cyclopentane-1-carboxamide](/img/structure/B7350503.png)
![(3R,3aS,6aR)-N-(5-propan-2-ylpyridin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-3-carboxamide](/img/structure/B7350510.png)


![(2R)-1-benzoyl-N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7350544.png)